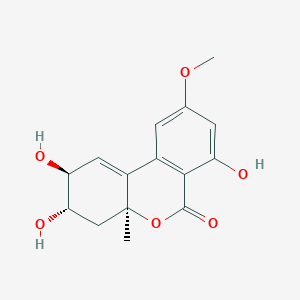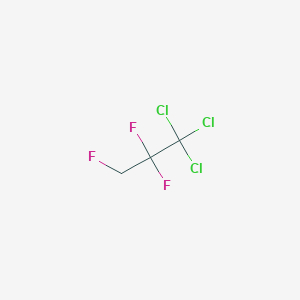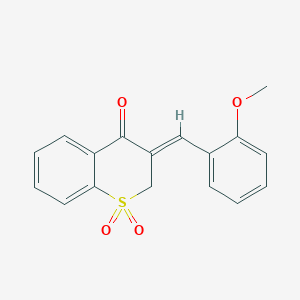
(Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide, also known as DBM, is a synthetic compound with potential applications in scientific research. This compound is a member of the benzothiopyran family of compounds, which have been found to exhibit a wide range of biological activities. DBM has been studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and Alzheimer's disease.
Mécanisme D'action
The exact mechanism of action of (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cancer cell growth and proliferation. (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Effets Biochimiques Et Physiologiques
(Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide has been found to have a variety of biochemical and physiological effects. Studies have shown that (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide can induce apoptosis, or programmed cell death, in cancer cells. (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells. In addition, (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide has been found to have antioxidant properties, which can help protect against oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide in scientific research is its potential as a therapeutic agent in the treatment of various diseases. (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide has been found to have anti-cancer and neuroprotective properties, making it a promising candidate for further study. However, one limitation of using (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide in lab experiments is its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and administration of (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide for therapeutic use.
Orientations Futures
There are many potential future directions for the study of (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide. Further research is needed to fully understand the mechanism of action of (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide and its potential applications in the treatment of various diseases. Studies are also needed to determine the optimal dosage and administration of (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide for therapeutic use. In addition, future studies could investigate the use of (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide in combination with other therapeutic agents to enhance its efficacy.
Méthodes De Synthèse
(Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide can be synthesized using a variety of methods, including the reaction of 2-methoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by oxidation with hydrogen peroxide. Other methods involve the reaction of 2-methoxybenzaldehyde with 4-chloro-2-hydroxybenzophenone in the presence of a base, followed by reduction with sodium borohydride.
Applications De Recherche Scientifique
(Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide has been the subject of numerous scientific studies due to its potential applications in the treatment of various diseases. Studies have shown that (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide has anti-cancer properties, as it can inhibit the growth and proliferation of cancer cells. (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide has also been found to have neuroprotective effects, making it a potential therapeutic agent in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
Numéro CAS |
132794-02-6 |
|---|---|
Nom du produit |
(Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide |
Formule moléculaire |
C17H14O4S |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
(3Z)-3-[(2-methoxyphenyl)methylidene]-1,1-dioxothiochromen-4-one |
InChI |
InChI=1S/C17H14O4S/c1-21-15-8-4-2-6-12(15)10-13-11-22(19,20)16-9-5-3-7-14(16)17(13)18/h2-10H,11H2,1H3/b13-10+ |
Clé InChI |
OJYKFKKTLXEUFG-UHFFFAOYSA-N |
SMILES isomérique |
COC1=CC=CC=C1/C=C/2\CS(=O)(=O)C3=CC=CC=C3C2=O |
SMILES |
COC1=CC=CC=C1C=C2CS(=O)(=O)C3=CC=CC=C3C2=O |
SMILES canonique |
COC1=CC=CC=C1C=C2CS(=O)(=O)C3=CC=CC=C3C2=O |
Synonymes |
(Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-o ne 1,1-dioxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



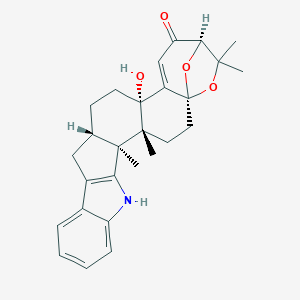
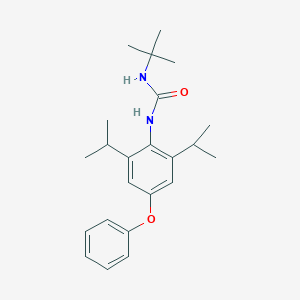
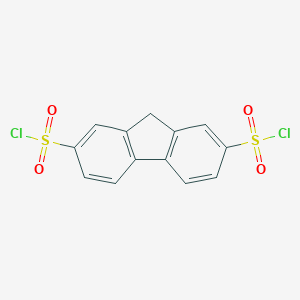
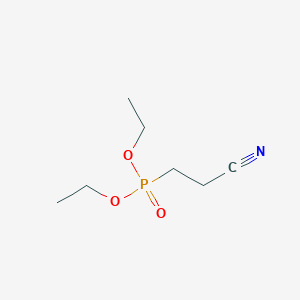
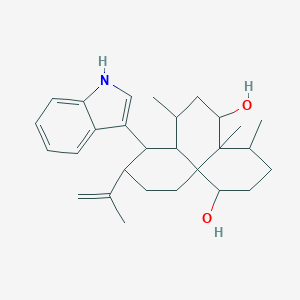
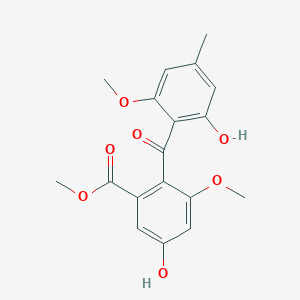
![[3-[hydroxy-[2-[(2,2,2-trifluoroacetyl)amino]ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B161493.png)
![[(2R)-2-hydroxy-3-oxobutyl] dihydrogen phosphate](/img/structure/B161495.png)
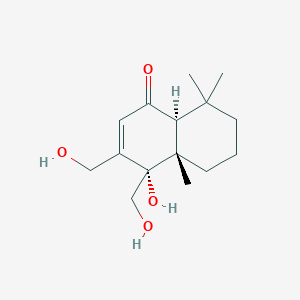
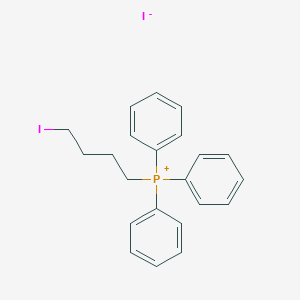
![4-Methyl-4h-furo[3,2-b]pyrrole](/img/structure/B161499.png)

